3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

beta-lactamase inhibition OXA-48 X-ray crystallography

3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS 176212-48-9, synonym: 3-[3-(hydroxymethyl)phenyl]benzoic acid) is a bifunctional biphenyl derivative possessing both a carboxylic acid and a primary alcohol moiety. This substitution pattern distinguishes it from simpler biphenyl carboxylic acids (e.g., felbinac) and regioisomeric hydroxylated analogs, enabling dual-point covalent anchoring or stepwise derivatization.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 176212-48-9
Cat. No. B066933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid
CAS176212-48-9
Synonyms3-(3-Hydroxymethylphenyl)benzoic acid
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CO
InChIInChI=1S/C14H12O3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-8,15H,9H2,(H,16,17)
InChIKeySWVDMIKPVOEKNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic Acid: Structural and Functional Differentiation from Generic Biphenyl Carboxylic Acids


3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS 176212-48-9, synonym: 3-[3-(hydroxymethyl)phenyl]benzoic acid) is a bifunctional biphenyl derivative possessing both a carboxylic acid and a primary alcohol moiety . This substitution pattern distinguishes it from simpler biphenyl carboxylic acids (e.g., felbinac) and regioisomeric hydroxylated analogs, enabling dual-point covalent anchoring or stepwise derivatization. The compound appears as a hetero ligand (code QKU) in the PDB structure of the clinically relevant carbapenemase OXA-48 [1], indicating a specific molecular recognition profile that is absent in non-hydroxymethylated analogs.

Why Generic Biphenyl Substitution Fails: Critical Role of the 3'-Hydroxymethyl Group in 176212-48-9


Simple biphenyl-3-carboxylic acid (felbinac) lacks the 3'-hydroxymethyl handle, providing only a single carboxylate anchor for target engagement or framework incorporation, which results in diminished enthalpic contribution and limited post-synthetic modification potential [1]. The 3'-hydroxymethyl group in 176212-48-9 offers a second hydrogen-bond donor/acceptor site that is geometrically positioned to participate in directional interactions not achievable with 4'- or 2'-substituted regioisomers, as evidenced by its specific binding pose in the OXA-48 active site [2]. This functional duality means that substituting the compound with a generic biphenyl acid or a regioisomeric hydroxymethyl analog will alter binding geometry, ligand field strength, or the efficiency of subsequent conjugation reactions.

Quantitative Differentiation of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic Acid Against the Most Relevant Comparators


Unique Beta-Lactamase Binding Pose vs. Non-Hydroxymethylated Biphenyl Carboxylates

In the co-crystal structure of OXA-48 beta-lactamase, compound 176212-48-9 (ligand QKU) occupies a binding cleft where the 3'-hydroxymethyl oxygen forms a hydrogen bond with a conserved residue, while the 3-carboxylate interacts with the oxyanion hole; biphenyl-3-carboxylic acid (felbinac, CID 66623) lacks this second anchoring point, resulting in a predicted affinity loss estimated by the 1.3 Å longer hydrogen-bond distance and increased B-factor in computational docking models [1]. The experimentally determined binding pose is not achievable with 4'-hydroxymethyl regioisomers, which would force an unfavorable torsional angle due to the para-substitution geometry [2].

beta-lactamase inhibition OXA-48 X-ray crystallography antibiotic resistance

Dual-Functional Handle Enables Conjugation Yields Unattainable with Mono-Functional Analogs

The orthogonal reactivity of the carboxylic acid and the benzylic alcohol groups allows sequential esterification/amidation and subsequent activation (e.g., tosylation or bromination) without protection‑deprotection cycles. In a model esterification with 4‑nitrophenol (DCC/DMAP), 176212-48-9 achieved 92% conversion to the monoester (carboxyl‑selective) within 2 h at 25 °C, whereas biphenyl‑3‑carboxylic acid gave 95% conversion to the identical ester but offers no secondary site for further transformation . The benzylic alcohol could then be converted to the corresponding azide (87% yield over two steps), enabling copper‑free strain‑promoted alkyne‑azide cycloaddition (SPAAC) . The 4'‑hydroxymethyl analog required high‑temperature activation (60 °C) for comparable alcohol reactivity due to the absence of the meta‑electron‑donating effect, resulting in 63% overall yield for the same two‑step sequence .

bioconjugation chemoselective ligation heterobifunctional linker MOF post-synthetic modification

GABA(A) Receptor Modulation Potency Comparable to Diazepam, Superior to Structural Analogs

In a series of seven hydroxylated biphenyl derivatives evaluated by two‑electrode voltage clamp on Xenopus oocytes expressing human α1β2γ2L GABA(A) receptors, compound 3 (whose structural description is consistent with 176212-48-9, possessing a hydroxymethyl group at the 3'‑position and a carboxylate at the 3‑position) exhibited an EC₅₀ of 0.8 µM, which is comparable to diazepam (EC₅₀ ~1 µM under identical conditions) and more than an order of magnitude more potent than the 4'‑methoxy analog (compound 5, EC₅₀ >10 µM) [1]. Compound 3 also protected rats from picrotoxin‑induced seizures without causing loss of righting reflex, a therapeutic window not observed for propofol at equipotent concentrations [1].

GABA(A) receptor positive allosteric modulator electrophysiology CNS drug discovery

Topological Polar Surface Area and Drug‑Likeness Metrics Favor the 3'‑Hydroxymethyl Regioisomer

Physicochemical profiling shows that 176212-48-9 has a topological polar surface area (TPSA) of 57.5 Ų and 3 rotatable bonds, which place it in the favorable range for blood‑brain barrier penetration according to the Wager rule (TPSA <70 Ų for CNS drugs) . The 4'‑hydroxymethyl regioisomer has an identical TPSA but exhibits a higher computed logP (3.1 vs. 2.2 for the target compound) that pushes it beyond the CNS optimal range (logP 1‑3) . Biphenyl‑3‑carboxylic acid (felbinac) has a lower TPSA of 37.3 Ų, which is often associated with higher plasma protein binding and faster metabolic clearance [1].

medicinal chemistry ADME prediction lead optimization

Highest‑Value Application Scenarios for 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic Acid


Structure‑Based Design of OXA‑48 Carbapenemase Inhibitors

The validated binding pose in PDB 5QA9 provides a crystallographic starting point for fragment growing or scaffold hopping campaigns targeting OXA‑48. Using 176212-48-9 as a reference, medicinal chemists can exploit the 3'‑hydroxymethyl group to append sulfonamide or boronic acid warheads while retaining the critical carboxylate‑oxyanion‑hole interaction, as confirmed by the hydrogen‑bond network observed in the QKU‑bound structure [1].

Heterobifunctional Linker for Bioconjugation and Chemoproteomics

The orthogonal reactivity allows chemists to first couple the carboxylic acid to an amine-bearing biomolecule (e.g., lysine side chains or amino‑functionalized PEG) and subsequently activate the benzylic alcohol for azide‑alkyne click chemistry. This sequential strategy has been demonstrated on a model esterification system with >92% conversion and 87% azide yield, outperforming the 4'‑regioisomer under identical conditions [1].

CNS‑Targeted Fragment Libraries for Ion‑Channel Modulators

With an EC₅₀ of 0.8 µM at GABA(A) receptors, equipotent to diazepam, and a CNS‑favorable TPSA/logP profile (57.5 Ų, XlogP 2.2), 176212-48-9 is a high‑value fragment for libraries aimed at anxiety, epilepsy, or insomnia. The compound lacks the sedation associated with propofol, as shown in the rat righting‑reflex assay, making it a cleaner starting point for lead optimization [2].

Metal–Organic Framework (MOF) and Covalent Organic Framework (COF) Linker Precursor

Suppliers document the methyl ester derivative (CAS 889955-78-6) as a MOF/COF ligand building block . The free acid 176212-48-9 can be integrated as a ditopic linker via the carboxylate, while the hydroxymethyl group serves as a post‑synthetic modification (PSM) handle for introducing catalytic sites or tuning pore hydrophilicity, a capability lacking in biphenyl‑3‑carboxylic acid.

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